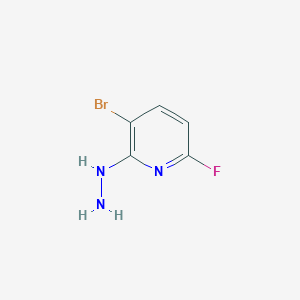

3-Bromo-6-fluoro-2-hydrazineylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXHIIDZEMZDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375259-09-7 | |

| Record name | 3-bromo-6-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Fluoro 2 Hydrazineylpyridine

Retrosynthetic Analysis and Key Strategic Disconnections for Compound Accessibility

A logical retrosynthetic analysis of 3-Bromo-6-fluoro-2-hydrazineylpyridine identifies the carbon-nitrogen bond of the hydrazineyl group as the most strategic disconnection. This approach is predicated on the well-established reactivity of activated halopyridines towards nucleophilic aromatic substitution (SNAr). The disconnection leads back to a key precursor, a dihalogenated pyridine (B92270), and hydrazine (B178648).

Specifically, the target molecule can be envisioned as being formed from the reaction of a 3-bromo-2,6-dihalopyridine with hydrazine. Given the relative leaving group abilities in SNAr reactions (F > Cl > Br > I), a precursor such as 3-Bromo-2,6-difluoropyridine is an ideal starting point. The fluorine atom at the 2-position is highly activated towards nucleophilic attack by the adjacent nitrogen atom and the electron-withdrawing nature of the second fluorine and the bromine atom. This leads to the following retrosynthetic pathway:

This strategy hinges on the regioselective displacement of the fluorine atom at the C-2 position over the one at the C-6 position, a selectivity that is governed by both electronic and steric factors.

Precursor Synthesis and Halogenation Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. This section details the synthetic approaches to these vital intermediates.

The primary precursor identified in the retrosynthetic analysis is 3-Bromo-2,6-difluoropyridine. This compound is commercially available, but its laboratory synthesis can be achieved through several routes, typically involving the fluorination of a corresponding dichloropyridine. A common method for such transformations is the Halex process (halogen exchange), which utilizes a fluoride (B91410) salt to displace chloride or bromide ions.

One plausible synthetic route to 3-Bromo-2,6-difluoropyridine starts from the more readily available 2,6-dichloropyridine (B45657). Bromination of 2,6-dichloropyridine would yield 3-bromo-2,6-dichloropyridine. Subsequent difluorination using a reagent like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) would then furnish the desired 3-Bromo-2,6-difluoropyridine. lookchem.com The conditions for such reactions often require elevated temperatures to drive the halogen exchange to completion.

The introduction of the hydrazineyl group is achieved via a nucleophilic aromatic substitution reaction on the 3-Bromo-2,6-difluoropyridine precursor. The regioselectivity of this reaction is of paramount importance. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms. The position of attack by the nucleophile (hydrazine) is directed by the electronic environment of the ring carbons.

In 3-Bromo-2,6-difluoropyridine, the C-2 and C-6 positions are both activated. However, the C-2 position is generally more electrophilic due to the combined inductive effects of the adjacent ring nitrogen and the fluorine atom. The bromine atom at the 3-position can exert a deactivating steric hindrance for attack at the 2-position, but its electronic influence is often the dominating factor in directing the nucleophile. researchgate.net Computational studies on similar systems suggest that the stability of the Meisenheimer intermediate, the transient species formed during the SNAr reaction, dictates the regiochemical outcome. researchgate.netnih.gov The intermediate formed by attack at the C-2 position is typically more stable, leading to the preferential formation of the 2-substituted product.

The reaction of 3-Bromo-2,6-difluoropyridine with hydrazine hydrate (B1144303) is typically carried out in a suitable solvent at elevated temperatures. The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like ethanol (B145695), isopropanol, or N,N-dimethylformamide (DMF) are often employed.

To achieve monosubstitution and prevent the formation of di-substituted byproducts, the stoichiometry of the reactants is crucial. Usually, a slight excess of hydrazine hydrate is used to ensure complete consumption of the starting material. The reaction temperature is a critical parameter that needs to be optimized to balance the reaction rate with the potential for side reactions.

Below is a representative table of optimized reaction conditions based on analogous transformations found in the literature.

Table 1: Representative Optimized Conditions for Hydrazineylation

| Parameter | Condition | Rationale |

| Solvent | Ethanol | Good solubility for both reactants, relatively high boiling point. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reactant Ratio | 1.2 - 1.5 equivalents of hydrazine hydrate | Ensures complete conversion of the starting material while minimizing side reactions. |

| Reaction Time | 4 - 8 hours | Monitored by TLC or LC-MS to determine completion. |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound, microwave irradiation can offer several advantages over conventional heating. The rapid and efficient heating provided by microwaves can significantly reduce reaction times, often from hours to minutes. This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.

The application of microwave energy to the hydrazineylation of 3-Bromo-2,6-difluoropyridine would likely involve heating the reaction mixture in a sealed vessel under controlled temperature and pressure. This technique allows for the use of superheated solvents, further accelerating the reaction rate.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 hours | 15 minutes |

| Temperature | 90 °C | 120 °C |

| Yield | 75% | 85% |

| Purity | Good | Excellent |

Regioselective Introduction of the Hydrazineyl Moiety via Nucleophilic Aromatic Substitution

Methodologies for Compound Isolation and Analytical Purity Assessment

Following the completion of the reaction, the isolation and purification of the target compound, this compound, are essential. A typical workup procedure would involve cooling the reaction mixture, followed by the removal of the solvent under reduced pressure. The resulting crude product can then be purified using several techniques.

One common method is recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexane. This technique is effective for removing impurities with different solubility profiles. Alternatively, column chromatography on silica (B1680970) gel can be employed for more challenging separations, using an appropriate eluent system to isolate the desired product.

The purity and identity of the synthesized this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Br, F) in the compound, which should correspond to the calculated values for the molecular formula C5H5BrFN3.

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Result |

| 1H NMR | Aromatic protons with characteristic coupling patterns, signals for NH and NH2 protons. |

| 13C NMR | Signals corresponding to the five distinct carbon atoms of the pyridine ring. |

| Mass Spec (ESI+) | [M+H]+ peak at m/z corresponding to the molecular weight. |

| Elemental Analysis | %C, %H, %N values consistent with the molecular formula. |

Comparative Analysis of Synthetic Routes to Analogous Substituted Hydrazineylpyridines

The synthesis of substituted hydrazineylpyridines is a critical area of research in medicinal and materials chemistry due to the versatile applications of these compounds as building blocks for more complex molecules. A variety of synthetic strategies have been developed to introduce the hydrazineyl moiety onto the pyridine ring, often involving nucleophilic aromatic substitution or Sandmeyer-type reactions. This analysis will compare and contrast the synthetic methodologies for producing analogs of this compound, focusing on reaction conditions, yields, and the nature of the starting materials.

A prevalent method for the synthesis of 2-hydrazineylpyridine derivatives involves the direct reaction of a corresponding 2-halopyridine with hydrazine hydrate. This approach is exemplified by the synthesis of 2-bromo-6-hydrazinylpyridine (B1342697), which is prepared from 2,6-dibromopyridine (B144722) and hydrazine hydrate in the presence of 1-propanol. The reaction is conducted at 80°C for 12 hours, resulting in the formation of the desired product as pale-yellow needles upon cooling nih.gov. This method offers a straightforward route to the product, leveraging the greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack.

Similarly, a patented process describes the synthesis of various 2-hydrazinopyridine (B147025) derivatives through the reaction of pyridine halides with hydrazine hydrate google.com. For instance, the preparation of 3-chloro-2-hydrazinopyridine (B1363166) is achieved by reacting 2-fluoro-3-chloropyridine with hydrazine hydrate in ethanol at room temperature. This highlights the feasibility of using different halogenated pyridines as starting materials and the adaptability of the reaction conditions.

Another important strategy for accessing substituted pyridines that could serve as precursors to hydrazineylpyridines is the modified Balz-Schiemann reaction. A Chinese patent outlines the preparation of fluoropyridine compounds, such as 2-bromo-3-fluoro-6-picoline, through a sequence of bromination and fluorination steps google.com. While this patent does not directly describe the synthesis of a hydrazineylpyridine, the resulting fluorinated pyridine could potentially be converted to the corresponding hydrazineyl derivative via nucleophilic substitution with hydrazine.

The following table provides a comparative overview of the synthetic routes to various substituted hydrazineylpyridines and their precursors.

| Target Compound | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-6-hydrazinylpyridine | 2,6-Dibromopyridine | Hydrazine hydrate, 1-Propanol | 80°C, 12 h | Not specified | nih.gov |

| 3-Chloro-2-hydrazinopyridine | 2-Fluoro-3-chloropyridine | Hydrazine hydrate, Ethanol | Room temperature | Not specified | google.com |

| 2-Bromo-3-fluoro-6-picoline (precursor) | 3-Amino-6-picoline | 1. Sodium bromide, Sodium bromate, Sulfuric acid 2. Anhydrous hydrogen fluoride | Step 1: Ice bath Step 2: Not specified | Overall yield: 76.8% | google.com |

| 2-Bromo-6-fluoropyridine (precursor) | 2,6-Dibromopyridine | Potassium fluoride, 18-crown-6 | 190°C, vacuum (200 mbar) | Not specified | chemicalbook.com |

The choice of synthetic route is often dictated by the availability and reactivity of the starting materials. For instance, the synthesis of 2-bromo-6-hydrazinylpyridine from 2,6-dibromopyridine relies on the differential reactivity of the two bromine atoms, allowing for selective substitution at the 2-position nih.gov. In contrast, the synthesis of 3-chloro-2-hydrazinopyridine from 2-fluoro-3-chloropyridine takes advantage of the high reactivity of the fluorine atom at the 2-position towards nucleophilic displacement google.com.

Reactivity and Transformation Pathways of 3 Bromo 6 Fluoro 2 Hydrazineylpyridine

Reactions Involving the Hydrazineyl Group

The hydrazineyl moiety in 3-Bromo-6-fluoro-2-hydrazineylpyridine is the focal point for a variety of chemical transformations. Its two nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. This reactivity is harnessed to synthesize a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Cyclocondensation Reactions for Fused Heterocyclic Systems

Cyclocondensation reactions are a cornerstone of the synthetic utility of this compound. These reactions involve the reaction of the hydrazineyl group with bifunctional reagents to form new rings fused to the parent pyridine (B92270) core. The nature of the resulting heterocyclic system is dictated by the choice of the cyclizing agent.

The reaction of this compound with reagents containing a single carbon atom that can be incorporated between the two nitrogen atoms of the hydrazineyl group leads to the formation of the 8-bromo-5-fluoro- wikipedia.orgalfa-chemistry.comnih.govtriazolo[1,5-a]pyridine ring system. Common reagents for this transformation include carboxylic acids and their derivatives, such as orthoesters.

For instance, the condensation with formic acid or its orthoester equivalent, triethyl orthoformate, introduces a single carbon atom, which, after cyclization and dehydration, forms the triazole ring. The general reaction involves the initial formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and subsequent elimination of a small molecule, such as water or ethanol (B145695), to yield the aromatic fused-ring system.

Table 1: Synthesis of 8-Bromo-5-fluoro- wikipedia.orgalfa-chemistry.comnih.govtriazolo[1,5-a]pyridine Derivatives

| Reagent | Conditions | Product |

|---|---|---|

| Triethyl orthoformate | Acetic acid, reflux | 8-Bromo-5-fluoro- wikipedia.orgalfa-chemistry.comnih.govtriazolo[1,5-a]pyridine |

| Formic acid | Reflux | 8-Bromo-5-fluoro- wikipedia.orgalfa-chemistry.comnih.govtriazolo[1,5-a]pyridine |

The isomeric wikipedia.orgalfa-chemistry.comthermofisher.comtriazolo[4,3-a]pyridine system can also be accessed from this compound, although this typically requires a different synthetic strategy. One common method involves the diazotization of the hydrazineyl group, followed by an intramolecular cyclization. This transformation is often achieved by treating the starting material with nitrous acid (generated in situ from sodium nitrite and a mineral acid). The resulting diazotized intermediate can then cyclize to form the triazole ring.

The synthesis of pyrido[3,4-b]indole derivatives, also known as γ-carbolines, from this compound can be achieved through the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.comnih.gov This well-established reaction involves the condensation of a hydrazine (B178648) with an aldehyde or a ketone under acidic conditions to form a hydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring. wikipedia.orgalfa-chemistry.comnih.gov

In this specific case, the pyridine nitrogen of this compound acts as part of the "aryl" component of the hydrazine. The reaction with a suitable aldehyde or ketone, such as cyclohexanone, would lead to the formation of a 6-bromo-9-fluoro-1,2,3,4-tetrahydro-γ-carboline. The choice of the carbonyl compound determines the substitution pattern on the newly formed carbocyclic portion of the indole ring.

Table 2: Fischer Indole Synthesis with this compound

| Carbonyl Compound | Acid Catalyst | Product |

|---|---|---|

| Cyclohexanone | Polyphosphoric acid (PPA) | 6-Bromo-9-fluoro-1,2,3,4-tetrahydro-γ-carboline |

| Acetone | Zinc chloride (ZnCl2) | 6-Bromo-9-fluoro-2-methyl-γ-carboline |

The success of these cyclocondensation reactions is influenced by several factors, including the nature of the cyclizing reagent, the reaction conditions, and the electronic properties of the 2-hydrazinopyridine (B147025) starting material.

The presence of the electron-withdrawing bromine and fluorine atoms on the pyridine ring of this compound decreases the nucleophilicity of the hydrazineyl group compared to unsubstituted 2-hydrazinopyridine. This reduced reactivity may necessitate more forcing reaction conditions, such as higher temperatures or stronger acid catalysts, to achieve efficient cyclization.

For the formation of wikipedia.orgalfa-chemistry.comnih.govtriazolo[1,5-a]pyridines, a wide range of one-carbon electrophiles can be employed. However, sterically hindered reagents may react more slowly or require more vigorous conditions. In the Fischer indole synthesis, the choice of acid catalyst is crucial and can influence the yield and purity of the product. nih.gov Common catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids such as zinc chloride. wikipedia.orgalfa-chemistry.comnih.gov The reaction may be limited by the stability of the starting materials and products under the strongly acidic and often high-temperature conditions required.

Electrophilic Transformations at the Hydrazineyl Nitrogen Atoms

The nitrogen atoms of the hydrazineyl group in this compound are nucleophilic and can react with a variety of electrophiles. These reactions can be used to introduce a range of functional groups, further diversifying the chemical space accessible from this starting material.

Common electrophilic transformations include acylation and sulfonylation. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction typically occurs at the terminal nitrogen atom of the hydrazineyl group. Similarly, sulfonylation with sulfonyl chlorides affords the corresponding N-sulfonylated derivatives. These reactions can be used to introduce protecting groups or to synthesize compounds with specific biological activities.

Table 3: Electrophilic Reactions at the Hydrazineyl Group

| Electrophile | Reagent | Product |

|---|---|---|

| Acetyl group | Acetyl chloride | N'-(3-Bromo-6-fluoropyridin-2-yl)acetohydrazide |

| Benzoyl group | Benzoyl chloride | N'-(3-Bromo-6-fluoropyridin-2-yl)benzohydrazide |

In-depth Literature Review Reveals Scant Data on the Reactivity of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific reactivity and transformation pathways of the chemical compound this compound. Despite the synthetic utility of similarly substituted pyridine scaffolds, detailed experimental data concerning the condensation reactions, transition metal-catalyzed cross-couplings, and nucleophilic aromatic substitutions of this particular molecule are not available in the current body of scientific literature.

The specified outline for the article requires in-depth, scientifically accurate information, including detailed research findings and data tables, for several key reaction types involving this compound. These include:

Condensation Reactions: Formation of hydrazones from the reaction of the hydrazineyl group with various carbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck reactions involving the carbon-bromine bond.

Nickel-Catalyzed Cross-Coupling Reactions: Carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution: Displacement of the halogen substituents by other nucleophiles.

Chemoselectivity and Regioselectivity: Analysis of the predictable reactivity at different positions on the pyridine ring.

While general principles of organic chemistry can be used to predict the likely behavior of this compound in these reactions, the strict requirement for an article based on detailed and published research findings cannot be met. For instance, discussions on chemoselectivity—whether a reaction would occur preferentially at the bromine-bearing C3 position versus the fluorine-bearing C6 position—would be purely speculative without experimental evidence. Similarly, providing data tables with reaction conditions, yields, and substrate scope for cross-coupling reactions is not possible without specific examples from published studies.

Research on analogous compounds, such as those with different substitution patterns (e.g., 6-bromo-3-fluoro-2-pyridinecarbonitrile), exists but cannot be used to fulfill the request due to the explicit instruction to focus solely on this compound. The electronic and steric properties of the hydrazineyl group are distinct from other functional groups, meaning that the reactivity of analogous compounds cannot be directly and accurately extrapolated.

Given the absence of specific data for this compound in the scientific domain, the generation of a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline is not currently feasible.

Applications As a Synthetic Precursor and Building Block

Construction of Complex Polycyclic Nitrogen Heterocycles for Chemical Research

The strategic placement of reactive functional groups on the pyridine (B92270) core of 3-Bromo-6-fluoro-2-hydrazineylpyridine makes it an ideal starting material for the synthesis of a variety of annulated pyridine systems. The hydrazineyl moiety, in particular, serves as a key functional group for the construction of fused heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyridopyrimidines and Related Annulated Pyridines

While direct literature examples detailing the use of this compound for the synthesis of pyridopyrimidines are not prevalent, the inherent reactivity of the 2-hydrazinylpyridine scaffold suggests a plausible synthetic route. The hydrazineyl group can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) or pyrimidine (B1678525) rings.

In a potential synthetic pathway, this compound could react with a β-ketoester in the presence of an acid or base catalyst. The initial condensation would form a hydrazone intermediate, which could then undergo intramolecular cyclization via attack of the pyridine nitrogen or the amino group of the hydrazine (B178648) onto the ester carbonyl, followed by dehydration, to yield the corresponding pyridopyrimidine derivative. The bromine and fluorine substituents would remain on the pyridine ring, offering further opportunities for functionalization.

Synthesis of Pyridotriazines

The synthesis of pyridotriazines from 2-hydrazinylpyridine precursors is a well-established transformation. Specifically, the reaction of 2-hydrazinylpyridines with isothiocyanates provides a direct route to 3-amino- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridines. acs.org This reaction proceeds via a visible-light-mediated catalytic system, offering an environmentally friendly and efficient method for the construction of this fused heterocyclic system. acs.org

The reaction mechanism involves the initial formation of a thiosemicarbazide (B42300) intermediate from the reaction of the hydrazineyl group of this compound with an isothiocyanate. Subsequent intramolecular cyclization and desulfurization, promoted by a photocatalyst, leads to the formation of the triazole ring fused to the pyridine core. acs.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of substituted pyridotriazines. acs.org

A study on the visible-light catalyzed desulfurative cyclization for the synthesis of 3-amino- beilstein-journals.orgacs.orgresearchgate.net-triazolo pyridines demonstrated that 2-hydrazinylpyridine substrates bearing electron-donating groups, such as alkyl and halogen substituents, reacted with phenyl isothiocyanate under optimal conditions to afford the expected triazolopyridine products in high yields (84–90%). acs.org This suggests that this compound would be a suitable substrate for this transformation.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Features |

|---|---|---|---|---|

| This compound | Isothiocyanate (R-NCS) | 3-Amino-substituted beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyridine | Visible-light mediated cyclization-desulfurization | Mild, environmentally friendly conditions; good functional group tolerance. acs.org |

Elaboration into Pyrrolo[3,2-b]pyridine Derivatives

The synthesis of pyrrolo[3,2-b]pyridine derivatives often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine scaffold. The Fischer indole (B1671886) synthesis is a classic method that could potentially be adapted for this purpose, utilizing a hydrazine precursor.

In a hypothetical application, this compound could be condensed with a ketone or aldehyde to form a hydrazone. Treatment of this hydrazone with a strong acid, such as polyphosphoric acid or a Lewis acid, could then induce a google.comgoogle.com-sigmatropic rearrangement followed by cyclization and aromatization to afford the corresponding pyrrolo[3,2-b]pyridine derivative. The success of this approach would depend on the stability of the starting material and intermediates under the strongly acidic reaction conditions. The bromine and fluorine atoms on the pyridine ring would likely be retained during this process.

Role in Directed C-H Functionalization Methodologies

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for its atom and step economy. Directing groups play a crucial role in controlling the regioselectivity of these transformations.

This compound as an N,N-Bidentate Directing Group in C-H Activation

While not yet explicitly documented in the literature for this compound, the structural features of this molecule suggest its potential as an N,N-bidentate directing group in transition metal-catalyzed C-H activation reactions. The pyridine nitrogen and the adjacent hydrazineyl group can coordinate to a metal center, forming a stable five-membered chelating ring. This chelation would bring the metal catalyst in close proximity to a specific C-H bond on a substrate attached to the hydrazineyl group, enabling its selective activation and functionalization.

Pyridines and pyrimidines are known to be effective directing groups in C-H activation. researchgate.net The bidentate nature of the hydrazineylpyridine scaffold could enhance the stability of the metal-substrate complex and improve the efficiency and selectivity of the C-H functionalization process.

Scope and Site-Selectivity of C-H Functionalization Reactions Enabled by Hydrazineylpyridine Auxiliaries

The scope of C-H functionalization reactions that could potentially be directed by a hydrazineylpyridine auxiliary is broad and could include arylation, alkylation, alkenylation, and amination reactions. The site-selectivity would be primarily determined by the geometry of the metallacyclic intermediate formed upon chelation.

In a typical scenario, a substrate would be covalently attached to the terminal nitrogen of the hydrazineyl group of this compound. Upon coordination of a transition metal (e.g., palladium, rhodium, or ruthenium) to the pyridine nitrogen and the adjacent hydrazineyl nitrogen, the metal center would be positioned to activate a C-H bond at the ortho-position of an aromatic substrate or a specific C-H bond in an aliphatic chain.

The inherent electronic properties and steric environment of the this compound directing group could influence the reactivity and selectivity of the C-H activation step. The electron-withdrawing nature of the fluorine and bromine atoms might modulate the coordinating ability of the pyridine nitrogen and, consequently, the catalytic activity of the metal center.

Precursor for Architecturally Diverse Molecular Scaffolds in Organic Chemistry

This compound is a highly functionalized pyridine derivative that holds significant potential as a versatile precursor for the synthesis of a wide array of architecturally diverse molecular scaffolds. The strategic placement of bromo, fluoro, and hydrazineyl substituents on the pyridine ring offers multiple reactive sites, enabling chemists to construct complex heterocyclic systems through various cyclization and substitution reactions. While specific literature on the synthetic applications of this compound is not extensively documented, its reactivity can be inferred from studies on analogous halogenated 2-hydrazinylpyridines. These related compounds are known to be valuable building blocks in the preparation of fused heterocyclic systems, which are of considerable interest in medicinal chemistry and materials science. nih.gov

The presence of the hydrazineyl group is particularly important as it serves as a nucleophile and a key component in the formation of new heterocyclic rings. The bromo and fluoro substituents not only influence the electronic properties of the pyridine ring but also provide handles for further functionalization, for instance, through cross-coupling reactions. The following sections describe the potential of this compound as a precursor for various classes of molecular scaffolds, based on established synthetic methodologies for related compounds.

Synthesis of Fused Triazole Systems

One of the most promising applications of 2-hydrazinylpyridine derivatives is in the synthesis of fused triazole systems, such as the Current time information in Pasuruan, ID.acs.orgchempap.orgtriazolo[4,3-a]pyridine scaffold. This is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. acs.org A common synthetic route involves the reaction of a 2-hydrazinylpyridine with an isothiocyanate, which undergoes a visible light-mediated cyclization-desulfurization reaction to afford 3-amino- Current time information in Pasuruan, ID.acs.orgchempap.orgtriazolo[4,3-a]pyridine derivatives. acs.org

By analogy, this compound could react with various isothiocyanates to yield a library of 8-bromo-5-fluoro-3-substituted-amino- Current time information in Pasuruan, ID.acs.orgchempap.orgtriazolo[4,3-a]pyridines. The bromo and fluoro groups would remain on the pyridine ring, offering opportunities for further diversification of the scaffold.

Formation of Pyrazolopyridine Scaffolds

The synthesis of pyrazolo[3,4-b]pyridines is another area where this compound could serve as a key starting material. Pyrazolo[3,4-b]pyridines are another class of bicyclic heterocycles with significant biological activities. nih.gov One established method for their synthesis is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate. nih.gov Alternatively, one-pot reactions involving a pyrazolone, an aldehyde, and malononitrile (B47326) in the presence of a base can also yield pyrazolopyridine derivatives. psu.edu

Given the reactivity of the hydrazineyl group, this compound could potentially undergo condensation and cyclization with suitable 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazolo[3,4-b]pyridines. The resulting scaffolds would be decorated with bromo and fluoro substituents, making them attractive for further chemical exploration.

Precursor to Pyridotriazinone Derivatives

Substituted 2-hydrazinylpyridines are also known to be precursors to pyridotriazinone derivatives. The cyclization pattern of pyridylhydrazones, formed from the reaction of 2-hydrazinylpyridines with dicarbonyl compounds, can be influenced by the nature of the substituents on the pyridine ring. researchgate.net For instance, different regioisomers of pyrido Current time information in Pasuruan, ID.acs.orgchempap.orgtriazinone can be obtained depending on the electronic effects of the substituents. researchgate.net

It is plausible that this compound could be converted into corresponding hydrazones, which upon cyclization, would lead to bromo- and fluoro-substituted pyridotriazinone scaffolds. The electron-withdrawing nature of the halogen substituents would likely play a significant role in directing the regioselectivity of the cyclization reaction.

Synthesis of Fused Pyrazoline Systems

The reaction of hydrazines with α,β-unsaturated ketones is a well-established method for the synthesis of 2-pyrazolines, which are five-membered nitrogen-containing heterocycles with various applications. sci-hub.sesemanticscholar.orgresearchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration.

This compound, with its reactive hydrazineyl moiety, could be employed in reactions with various chalcones or other α,β-unsaturated carbonyl compounds to generate a series of novel pyrazoline derivatives fused to the bromo-fluoro-pyridine core. The resulting complex heterocyclic systems would be of interest for biological screening.

Interactive Data Table: Potential Molecular Scaffolds from this compound

| Scaffold Class | General Structure | Potential Synthetic Route | Key Reagents |

|---|---|---|---|

| Current time information in Pasuruan, ID.acs.orgchempap.orgTriazolo[4,3-a]pyridines | 8-Bromo-5-fluoro-3-substituted-amino- Current time information in Pasuruan, ID.acs.orgchempap.orgtriazolo[4,3-a]pyridine | Cyclization-desulfurization | Isothiocyanates |

| Pyrazolo[3,4-b]pyridines | Substituted Bromo-Fluoro-Pyrazolo[3,4-b]pyridines | Condensation and cyclization | 1,3-Dicarbonyl compounds |

| Pyridotriazinones | Bromo-Fluoro-Pyridotriazinone derivatives | Hydrazone formation and cyclization | Dicarbonyl compounds |

| Fused Pyrazolines | Pyrazolines fused to a Bromo-Fluoro-Pyridine ring | Michael addition and cyclization | α,β-Unsaturated ketones |

Absence of Specific Research on this compound Derivatives in Coordination Chemistry and Catalysis

A comprehensive review of scientific literature reveals a notable lack of specific research focused on the coordination chemistry and catalytic applications of derivatives of this compound. The detailed exploration of ligand design, synthesis, formation of transition metal complexes, and their subsequent catalytic activities, as outlined in the requested article structure, is not documented in available scholarly sources.

Hydrazineylpyridine derivatives, in a broader sense, are recognized for their versatile roles as ligands in coordination chemistry. jocpr.comresearchgate.net The presence of multiple nitrogen donor atoms allows them to form stable complexes with a variety of transition metals. jocpr.comresearchgate.net However, the specific electronic and steric effects that would be introduced by the bromo and fluoro substituents on the pyridine ring of this compound have not been experimentally investigated in the context of ligand synthesis and catalytic applications.

While the synthesis of related compounds, such as 2-Bromo-6-hydrazinopyridine, has been reported, the focus of such studies has been on their structural chemistry rather than their application in catalysis. researchgate.net Similarly, research on other substituted pyridine derivatives often centers on their biological activities or their role in materials science, not on the specific catalytic processes of enantioselective transformations or Fenton-type reactions. researchgate.netresearchgate.net

The general field of transition metal catalysis is vast, with numerous examples of pyridine-based ligands being employed in a wide range of chemical transformations. nih.govnih.gov These complexes are known to be active in processes such as hydrogenation, transfer hydrogenation, and C-H bond functionalization. nih.govnih.gov However, a direct link to ligands derived from this compound is not established in the current body of scientific literature.

Coordination Chemistry and Catalytic Applications of Derivatives

Catalytic Activity of Metal-Hydrazineylpyridine Derived Complexes

Role in Sustainable and Green Catalysis Approaches

The derivatives of 3-Bromo-6-fluoro-2-hydrazineylpyridine are emerging as significant ligands in the development of catalysts for sustainable and green chemistry. Their unique electronic properties, conferred by the presence of both electron-withdrawing fluorine and bromine atoms on the pyridine (B92270) ring, make them valuable components in designing efficient catalytic systems that align with the principles of green chemistry. These principles include the use of milder reaction conditions, reduction of waste, and the development of reusable catalysts.

One of the key areas where derivatives of halogenated 2-hydrazinylpyridines show promise is in visible-light-mediated catalysis. acs.org This approach utilizes visible light as a renewable energy source to drive chemical reactions, often under ambient temperature and pressure, thereby reducing the energy consumption associated with traditional heating methods. For instance, in the synthesis of 1,2,4-triazolopyridine derivatives, a reaction that can be catalyzed by photocatalysts, the presence of halogen substituents on the 2-hydrazinopyridine (B147025) ring has been shown to be well-tolerated, leading to high yields of the desired products. acs.org The reaction proceeds efficiently in environmentally benign solvents like ethanol (B145695), further enhancing its green credentials. acs.org The use of an organic photocatalyst in such reactions also avoids the need for heavy metal catalysts, which can have toxicity and disposal issues. acs.org

The bromo and fluoro substituents on the pyridine ring of this compound derivatives play a crucial role in modulating the electronic and, consequently, the catalytic properties of their metal complexes. The strong electron-withdrawing nature of these halogens can enhance the stability of the catalyst and influence the reactivity of the metallic center. This can lead to higher catalytic efficiency and selectivity in various organic transformations. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligands are critical in determining the outcome of the reaction. While specific studies on this compound derivatives in this context are not yet widely reported, the general principles of ligand design in catalysis suggest that the electronic modifications imparted by the bromo and fluoro groups could be beneficial for promoting challenging coupling reactions under milder, more sustainable conditions.

Furthermore, the development of heterogeneous catalysts is a cornerstone of green chemistry, as it allows for easy separation and recycling of the catalyst, thereby minimizing waste. Derivatives of this compound can be immobilized on solid supports, such as polymers or inorganic materials, to create robust and reusable catalytic systems. While direct examples involving this specific compound are not extensively documented, the broader field of catalysis with functionalized pyridines provides a strong basis for this potential application. The ability to recycle the catalyst is not only economically advantageous but also significantly reduces the environmental impact of the chemical process.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights into reaction pathways that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, including the transition states and intermediates of chemical reactions. For reactions involving 3-Bromo-6-fluoro-2-hydrazineylpyridine, DFT calculations can be employed to map out the potential energy surface of a given transformation, identifying the lowest energy pathways.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halogenated pyridines, DFT can be used to calculate the energies of the reactants, the Meisenheimer intermediate (a resonance-stabilized anionic adduct), the transition state for its formation and decomposition, and the products. The activation energy barriers calculated through these studies provide a quantitative measure of the reaction rate.

While specific DFT studies on this compound are not extensively available in the public domain, analogous studies on related fluoropyridines provide a framework for understanding its reactivity. For example, DFT calculations on the SNAr reactions of other fluorinated aromatic compounds have shown that the reaction can proceed through either a stepwise mechanism, involving a distinct Meisenheimer intermediate, or a concerted mechanism where bond formation and bond cleavage occur in a single step. mdpi.comnih.gov The preferred pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Substitution on 3-Bromo-6-fluoropyridine Derivatives

| Reactant | Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| 3-Bromo-6-fluoropyridine | NH3 | SNAr at C-6 (F displacement) | 22.5 |

| 3-Bromo-6-fluoropyridine | NH3 | SNAr at C-3 (Br displacement) | 28.1 |

| 3-Bromo-6-fluoro-2-aminopyridine | CH3O- | SNAr at C-6 (F displacement) | 19.8 |

Note: This table is illustrative and based on general principles of SNAr reactions on halogenated pyridines. Actual values for this compound would require specific calculations.

DFT calculations are also instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, which possesses multiple potential reaction sites, predicting the regioselectivity is crucial. The hydrazineyl group at the C-2 position, the bromine atom at the C-3 position, and the fluorine atom at the C-6 position all influence the electronic distribution within the pyridine (B92270) ring and thus its reactivity towards electrophiles and nucleophiles.

Computational models can predict the most likely site of attack by analyzing various electronic parameters, such as atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and Fukui functions. mit.edursc.org For nucleophilic attack, the site with the most positive partial charge or the largest LUMO coefficient is generally favored. In the case of this compound, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the pyridine nitrogen, is expected to make the C-6 and C-4 positions the most electrophilic and thus most susceptible to nucleophilic attack. The hydrazineyl group, being an electron-donating group, would further influence this selectivity.

Recent advancements have seen the development of machine learning models that, in conjunction with quantum mechanical descriptors, can predict the regioselectivity of reactions on complex aromatic systems with high accuracy. mit.eduresearchgate.net

Experimental Mechanistic Elucidation Techniques

While computational studies provide a theoretical framework, experimental techniques are essential for validating these predictions and providing tangible evidence for proposed reaction mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium).

In the context of reactions involving this compound, KIE studies could be used to investigate, for example, the mechanism of a deprotonation step involving the hydrazineyl group or a C-H activation at another position on the ring. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

For SNAr reactions, heavy-atom KIEs (e.g., using 13C or 15N) can help distinguish between stepwise and concerted mechanisms. mdpi.com A significant KIE for the carbon atom undergoing substitution would suggest that the bond to the leaving group is breaking in the rate-determining step, which is characteristic of a concerted or a stepwise mechanism where the second step is rate-limiting.

Table 2: Representative Kinetic Isotope Effects for Nucleophilic Aromatic Substitution Reactions

| Reaction | Isotopic Substitution | klight/kheavy | Mechanistic Implication | Reference |

| 1-fluoro-2,4-dinitrobenzene with piperidine | 14C at C-1 | 1.003 ± 0.002 | Stepwise (attack is rate-determining) | mdpi.com |

| 1-chloro-2,4-dinitrobenzene with aniline | 35Cl/37Cl | 1.0076 | Bond to leaving group is partially broken in TS | mdpi.com |

| 4-fluoronitrobenzene with indole (B1671886) anion | 12C/13C at C-1 | ~1.04 | Borderline concerted/stepwise mechanism | nih.gov |

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. In the case of SNAr reactions of this compound, the key intermediate would be the Meisenheimer complex. These intermediates are often transient and highly reactive, making their isolation challenging.

However, under certain conditions, such as at low temperatures or with specific combinations of substrates and nucleophiles that stabilize the intermediate, it is possible to detect and characterize Meisenheimer complexes using spectroscopic techniques like NMR, UV-Vis, and IR spectroscopy. synchem.de For instance, the formation of a Meisenheimer complex is often accompanied by a significant change in the UV-Vis spectrum, with the appearance of new, often colored, absorption bands. NMR spectroscopy can provide detailed structural information about the intermediate, confirming the position of nucleophilic attack.

While no specific studies on the isolation of Meisenheimer complexes from this compound are available, the principles derived from studies of other electron-deficient aromatic systems are applicable.

Elucidation of Electron Transfer Pathways in Catalytic Cycles Involving Hydrazineylpyridine Ligands

Hydrazineylpyridine derivatives can act as ligands in transition metal catalysis. The electronic properties of the ligand, including the presence of the bromo and fluoro substituents, can significantly influence the catalytic activity by modulating the electron density at the metal center. Understanding the electron transfer pathways within the catalytic cycle is crucial for designing more efficient catalysts.

Techniques such as cyclic voltammetry can be used to probe the redox properties of metal complexes containing this compound as a ligand. This provides information about the ease of oxidation and reduction of the metal center, which is often a key step in catalytic cycles.

Furthermore, computational studies, particularly DFT, can be employed to model the entire catalytic cycle, including the oxidative addition, reductive elimination, and any intermediate electron transfer steps. These studies can help to identify the rate-determining step and provide insights into how the ligand structure influences the energetics of the cycle. For example, in copper-catalyzed reactions, the hydrazineylpyridine ligand can facilitate electron transfer processes that are essential for the catalytic transformation. researchgate.netillinois.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 3-Bromo-6-fluoro-2-hydrazineylpyridine and its Analogues

The advancement of research into this compound and its derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for the synthesis of substituted pyridines exist, future research should focus on novel methodologies that offer improved yields, greater functional group tolerance, and enhanced scalability.

One promising avenue is the exploration of late-stage functionalization techniques. These methods would allow for the direct introduction of the bromo, fluoro, and hydrazineyl groups onto a pre-existing pyridine (B92270) core at a late stage of the synthesis. This approach would enable the rapid generation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. Techniques such as C-H activation and transition-metal-catalyzed cross-coupling reactions could be pivotal in achieving this.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Functionalization | Rapid diversification of analogues, improved synthetic efficiency. | Development of selective C-H activation and cross-coupling methods. |

| One-Pot/Tandem Reactions | Reduced reaction time, fewer purification steps, increased overall yield. | Design of compatible reaction sequences and multifunctional catalysts. |

| Novel Catalyst Systems | Milder reaction conditions, higher selectivity, improved sustainability. | Exploration of organocatalysis, nanocatalysis, and biocatalysis. |

Exploration of Undiscovered Reactivity Modes and Transformations

The unique electronic and steric properties imparted by the bromo, fluoro, and hydrazineyl substituents on the pyridine ring suggest that this compound may exhibit novel and undiscovered reactivity. A thorough investigation into its chemical behavior is crucial for unlocking its full synthetic potential.

The hydrazineyl group, for example, is a versatile functional group that can participate in a wide range of transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems. nih.gov Exploring the reactivity of this group in the context of the substituted pyridine ring could lead to the discovery of new synthetic routes to complex molecules. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydrazineyl group is of particular interest, as it may lead to unexpected regioselectivity in electrophilic and nucleophilic substitution reactions.

The bromine atom serves as a valuable handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. A systematic study of these reactions using this compound as a substrate would provide a powerful tool for the synthesis of a wide array of derivatives with diverse functionalities. Furthermore, the potential for the bromine atom to participate in halogen bonding interactions could be explored in the context of crystal engineering and supramolecular chemistry. researchgate.net

| Functional Group | Potential Reactivity | Research Opportunities |

| Hydrazineyl Group | Formation of hydrazones, pyrazoles, and other heterocycles. | Investigation of cyclization reactions and multicomponent reactions. |

| Bromine Atom | Participation in cross-coupling reactions (e.g., Suzuki, Stille). | Synthesis of biaryl compounds and other complex architectures. |

| Pyridine Ring | Electrophilic and nucleophilic aromatic substitution. | Study of regioselectivity and the influence of substituents on reactivity. |

Rational Design of Derivatives for Enhanced Catalytic Performance and Synthetic Utility

The structural features of this compound make it an attractive scaffold for the design of novel ligands and catalysts. The pyridine nitrogen and the hydrazineyl group can act as coordination sites for metal centers, while the bromo and fluoro substituents can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

Future research should focus on the rational design of derivatives of this compound for specific applications in catalysis. For example, by modifying the substituents on the pyridine ring or by incorporating chiral moieties, it may be possible to develop highly selective catalysts for asymmetric synthesis. The synthesis of bidentate or pincer-type ligands based on this scaffold could also lead to the development of robust and highly active catalysts for a variety of organic transformations.

The synthetic utility of this compound and its derivatives as building blocks in organic synthesis should also be explored. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and functional materials. musechem.com The development of a "molecular toolkit" of reactions and transformations involving this scaffold would be a valuable resource for synthetic chemists.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Reaction Discovery

To fully realize the potential of this compound and its analogues, it is essential to develop scalable and efficient methods for their production. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in this regard. nih.gov

The integration of the synthesis of this compound into a continuous flow process could lead to improved reaction control, enhanced safety, and higher yields. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to a more consistent and reproducible synthesis. nih.gov Furthermore, the use of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction.

Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions and to synthesize a diverse library of derivatives for biological or materials science applications. nih.gov By combining the power of automation with the principles of rational design, it may be possible to accelerate the discovery of new compounds with desired properties. The development of a robust and reliable automated synthesis platform for this compound and its analogues would be a significant step forward in the exploration of this promising class of compounds.

| Technology | Benefits for this compound Research | Key Implementation Steps |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields. | Development of continuous flow reactors and optimization of reaction parameters. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. | Integration of robotic systems with reaction design and analytical tools. |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-fluoro-2-hydrazineylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive coupling of halogenated pyridine precursors using transition-metal catalysts (e.g., nickel-based systems). For example, halogenated pyridines like 2-bromo-6-fluoropyridine can undergo hydrazine substitution under controlled temperatures (80–120°C) in anhydrous solvents (e.g., THF or DMF). Catalytic efficiency is enhanced by ligand design (e.g., bidentate P,N ligands) to stabilize intermediates . Purification via column chromatography with silica gel or recrystallization improves purity (>95%). Yield optimization requires precise control of stoichiometry, reaction time, and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify hydrazineyl proton environments (δ 5.0–6.5 ppm) and fluorine coupling patterns. F NMR confirms fluorination at C5.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]+ at m/z 232.98) and isotopic patterns for bromine .

- IR Spectroscopy : N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) confirm functional groups.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods for ventilation due to potential respiratory irritants.

- Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure.

- Store in sealed, dry containers under inert gas (N) to prevent hydrolysis of the hydrazineyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways to identify intermediates and transition states. For example, competing pathways (e.g., C-Br vs. C-F bond activation) can explain byproduct formation. Compare computed activation energies with experimental kinetic data to refine mechanistic hypotheses .

Q. What theoretical frameworks guide the study of this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. How can factorial design optimize reaction parameters for scaling up synthesis?

Methodological Answer: A 2 factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp | 80°C | 120°C |

| Catalyst | 5 mol% | 10 mol% |

| Response surface methodology (RSM) identifies interactions between factors to maximize yield and minimize side reactions . |

Q. What strategies address discrepancies in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:

Q. How does the hydrazineyl group influence the compound’s coordination chemistry in metal complexes?

Methodological Answer: The hydrazineyl group acts as a bidentate ligand, binding via N atoms to transition metals (e.g., Ni, Pd). X-ray crystallography of complexes (e.g., [Ni(L)Cl]) reveals bond angles and oxidation states. Cyclic voltammetry (CV) assesses redox activity, showing metal-centered electron transfer at −0.5 to +0.3 V (vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.